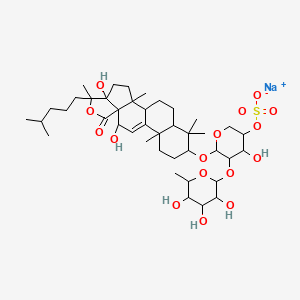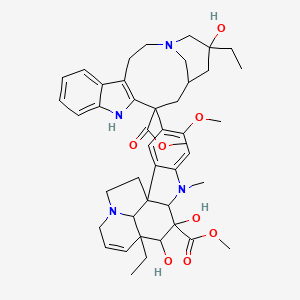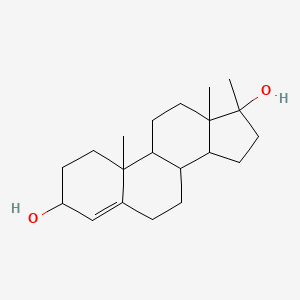
17-Methyl-4-androstene-3alpha,17alpha-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 17-Methyl-4-androstene-3alpha,17alpha-diol involves several steps, typically starting from a suitable steroid precursor. The synthetic route often includes:
Hydrogenation: This step involves the addition of hydrogen to the precursor compound under specific conditions to achieve the desired saturation level.
Methylation: Introduction of a methyl group at the 17th position is achieved using methylating agents.
Oxidation and Reduction: These reactions are employed to introduce or modify functional groups at specific positions on the steroid backbone.
Industrial production methods are generally proprietary and involve optimized reaction conditions to maximize yield and purity. These methods often include advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
17-Methyl-4-androstene-3alpha,17alpha-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions, often using agents like lithium aluminum hydride, can convert ketones to alcohols.
Substitution: Halogenation or other substitution reactions can introduce new functional groups at specific positions on the steroid backbone.
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Methylating agents: Methyl iodide, dimethyl sulfate.
The major products formed from these reactions depend on the specific conditions and reagents used, but typically include various hydroxylated, ketonized, or methylated derivatives .
Scientific Research Applications
17-Methyl-4-androstene-3alpha,17alpha-diol has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthetic pathways.
Biology: Employed in the study of androgenic activity and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and muscle wasting conditions.
Industry: Utilized in the development of new steroid-based pharmaceuticals and performance-enhancing drugs.
Mechanism of Action
The mechanism of action of 17-Methyl-4-androstene-3alpha,17alpha-diol involves its interaction with androgen receptors in target tissues. Upon binding to these receptors, the compound modulates the expression of specific genes involved in the development and maintenance of male characteristics. The molecular targets include various enzymes and proteins involved in steroid metabolism and signaling pathways .
Comparison with Similar Compounds
17-Methyl-4-androstene-3alpha,17alpha-diol can be compared with other similar compounds such as:
Testosterone: The primary male sex hormone, which has a similar structure but lacks the methyl group at the 17th position.
Dihydrotestosterone (DHT): A more potent androgen that is derived from testosterone and has a similar mechanism of action.
Methandrostenolone: A synthetic anabolic steroid with a similar structure but different functional groups.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biochemical properties and androgenic activity .
Properties
Molecular Formula |
C20H32O2 |
|---|---|
Molecular Weight |
304.5 g/mol |
IUPAC Name |
10,13,17-trimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h12,14-17,21-22H,4-11H2,1-3H3 |
InChI Key |
BNUOCVTVOYWNJC-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(C=C1CCC3C2CCC4(C3CCC4(C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-hydroxyacetic acid](/img/structure/B12293961.png)
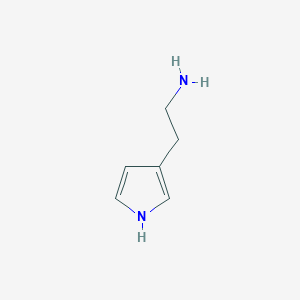
![D-arabino-Hex-5-enitol, 2,6-anhydro-5-deoxy-1-O-[(1,1-dimethylethyl)diphenylsilyl]-, cyclic 3,4-carbonate](/img/structure/B12293969.png)
![1-(17,20-Dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl)-2-hydroxyethanone](/img/structure/B12293984.png)
![Benzenepentanoic acid,g-[[[2-[(1R,3R)-1-(acetyloxy)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[[(2R)-1-methyl-2-piperidinyl]carbonyl]amino]-1-oxopentyl][(1-oxobutoxy)methyl]amino]pentyl]-4-thiazolyl]carbonyl]amino]-a-methyl-, (aS,gR)-](/img/structure/B12293992.png)
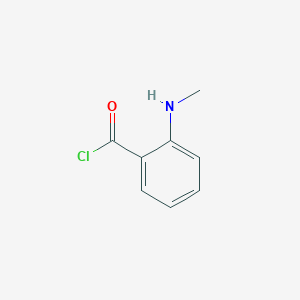
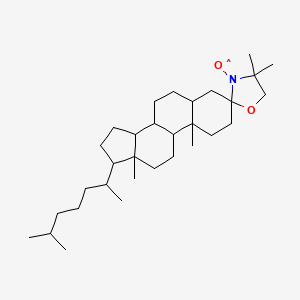
![N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B12294017.png)
![4-[6-[5-(4-Hydroxy-3,5-dimethoxyphenyl)-2-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-1,4-dioxepan-6-yl]-2-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-1,4-dioxepan-5-yl]-2,6-dimethoxyphenol](/img/structure/B12294020.png)

